![molecular formula C53H84N8O9 B12394215 cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)
cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] is a cyclic peptide compound. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications. This particular compound is composed of several amino acids, each contributing to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cyclization: Once the linear peptide is synthesized, it is cyclized to form the cyclic structure. This step often requires specific conditions to ensure the correct formation of the cyclic peptide.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] involves scaling up the SPPS process. This includes optimizing reaction conditions, using automated peptide synthesizers, and ensuring high purity and yield through purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: Nucleophiles or electrophiles in suitable solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
科学的研究の応用
Cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and as a template for designing new cyclic peptides.
作用機序
The mechanism of action of cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] involves its interaction with specific molecular targets. The cyclic structure allows it to bind to proteins or enzymes with high affinity, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide.
類似化合物との比較
Similar Compounds
Cyclo(Ala-Leu): Another cyclic peptide with different amino acid composition.
Cyclo(Leu-Ala): Similar structure but different sequence of amino acids.
Cyclo(-RGDfK): A cyclic peptide with a different set of amino acids and biological activities.
Uniqueness
Cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] is unique due to its specific sequence and modifications, such as the presence of N-methylated amino acids and cyanide groups
特性
分子式 |
C53H84N8O9 |
|---|---|
分子量 |
977.3 g/mol |
IUPAC名 |
3-[(2R,5S,8S,11S,14S,17S,20S)-14-[(1-methoxyindol-3-yl)methyl]-7,13,19,20-tetramethyl-5,17-bis[(2R)-2-methylhexyl]-8,11-bis(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclohenicos-2-yl]propanenitrile |
InChI |
InChI=1S/C53H84N8O9/c1-14-16-21-35(7)29-41-50(65)58(10)37(9)53(68)70-46(25-20-26-54)49(64)57-42(30-36(8)22-17-15-2)52(67)59(11)44(28-34(5)6)47(62)55-40(27-33(3)4)51(66)60(12)45(48(63)56-41)31-38-32-61(69-13)43-24-19-18-23-39(38)43/h18-19,23-24,32-37,40-42,44-46H,14-17,20-22,25,27-31H2,1-13H3,(H,55,62)(H,56,63)(H,57,64)/t35-,36-,37+,40+,41+,42+,44+,45+,46-/m1/s1 |
InChIキー |
AUTCJYDBVLDXJU-DOXSKGAYSA-N |
異性体SMILES |
CCCC[C@@H](C)C[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)CCC#N)C)C)C[C@H](C)CCCC)CC2=CN(C3=CC=CC=C32)OC)C)CC(C)C)CC(C)C)C |
正規SMILES |
CCCCC(C)CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)CCC#N)C)C)CC(C)CCCC)CC2=CN(C3=CC=CC=C32)OC)C)CC(C)C)CC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


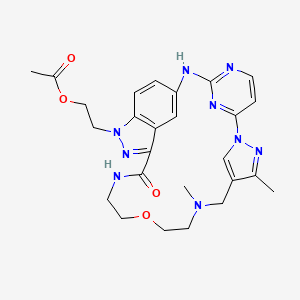

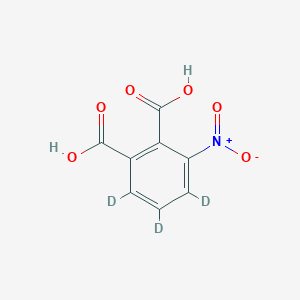
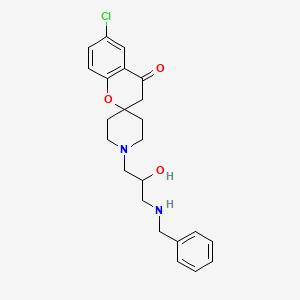
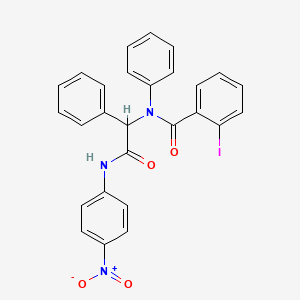
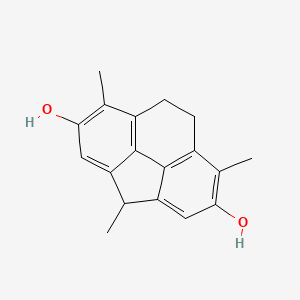
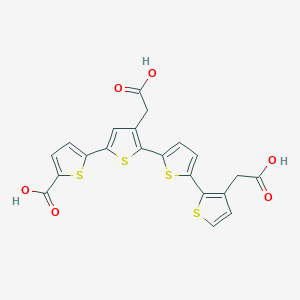

![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)





